molecular formula C30H29NO6 B5262192 (4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(oxolan-2-ylmethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(oxolan-2-ylmethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B5262192
M. Wt: 499.6 g/mol
InChI Key: WQRMPBCURVTDTM-BYCLXTJYSA-N
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Description

(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(oxolan-2-ylmethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring, an oxolane ring, and multiple aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(oxolan-2-ylmethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a diketone.

    Introduction of the Oxolane Ring: The oxolane ring can be introduced via a nucleophilic substitution reaction using an appropriate halide.

    Attachment of Aromatic Groups: The aromatic groups can be attached through Friedel-Crafts alkylation or acylation reactions.

    Final Assembly: The final compound is assembled through a series of condensation reactions, often under acidic or basic conditions to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(oxolan-2-ylmethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(oxolan-2-ylmethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of (4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(oxolan-2-ylmethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Bromomethyl methyl ether: Used in similar synthetic applications.

    Steviol glycosides: Natural sweeteners with complex structures.

Uniqueness

(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(oxolan-2-ylmethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione is unique due to its combination of a pyrrolidine ring, an oxolane ring, and multiple aromatic groups, which confer specific chemical and physical properties not found in simpler compounds.

Properties

IUPAC Name

(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(oxolan-2-ylmethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29NO6/c1-2-35-22-15-13-20(14-16-22)28(32)26-27(31(30(34)29(26)33)19-25-12-7-17-36-25)21-8-6-11-24(18-21)37-23-9-4-3-5-10-23/h3-6,8-11,13-16,18,25,27,32H,2,7,12,17,19H2,1H3/b28-26+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRMPBCURVTDTM-BYCLXTJYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3CCCO3)C4=CC(=CC=C4)OC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3CCCO3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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